molecular formula C23H17N5OS B11775316 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-([1,1'-biphenyl]-2-yl)acetamide

2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-([1,1'-biphenyl]-2-yl)acetamide

Cat. No.: B11775316
M. Wt: 411.5 g/mol
InChI Key: YKOKANVIDLGUIY-UHFFFAOYSA-N
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Description

2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-([1,1’-biphenyl]-2-yl)acetamide is a complex organic compound that belongs to the class of triazinoindoles. This compound is characterized by its unique structure, which includes a triazinoindole core linked to a biphenyl group via a thioacetamide linkage. The compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-([1,1’-biphenyl]-2-yl)acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for research and application .

Chemical Reactions Analysis

Types of Reactions

2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-([1,1’-biphenyl]-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-([1,1’-biphenyl]-2-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-([1,1’-biphenyl]-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-([1,1’-biphenyl]-2-yl)acetamide is unique due to its specific combination of the triazinoindole core with a biphenyl group and thioacetamide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C23H17N5OS

Molecular Weight

411.5 g/mol

IUPAC Name

N-(2-phenylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide

InChI

InChI=1S/C23H17N5OS/c29-20(24-18-12-6-4-10-16(18)15-8-2-1-3-9-15)14-30-23-26-22-21(27-28-23)17-11-5-7-13-19(17)25-22/h1-13H,14H2,(H,24,29)(H,25,26,28)

InChI Key

YKOKANVIDLGUIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CSC3=NC4=C(C5=CC=CC=C5N4)N=N3

Origin of Product

United States

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